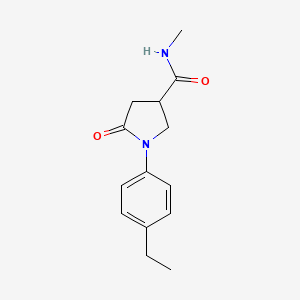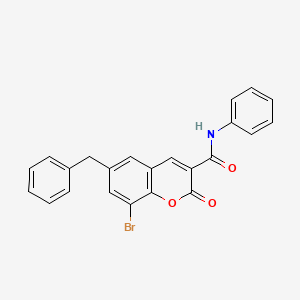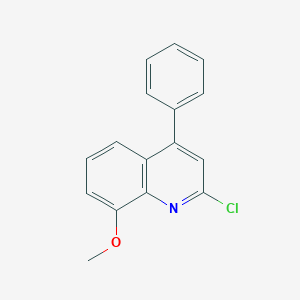
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide, also known as EPHEDRINE, is a chemical compound that has been widely studied due to its potential therapeutic applications. EPHEDRINE belongs to a class of compounds known as pyrrolidinecarboxamides, which have been shown to possess a range of biological activities.
Mécanisme D'action
The mechanism of action of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been proposed that 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide exerts its biological effects by modulating the activity of various signaling pathways in the body. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to improve cognitive function and memory in animal models. In addition, 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to have analgesic and antipyretic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potent antioxidant and neuroprotective properties. This makes it an ideal candidate for the study of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. However, one of the limitations of using 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its potential toxicity. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been shown to be toxic at high doses, and caution should be exercised when using it in lab experiments.
Orientations Futures
There are several future directions for the study of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. One of the most promising areas of research is its potential therapeutic applications in the treatment of various diseases. Further studies are needed to determine the optimal dosage and administration route of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide for the treatment of these diseases. In addition, more research is needed to fully understand the mechanism of action of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide and its potential side effects. Overall, 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide can be achieved using several methods. One of the most common methods involves the reaction of 4-ethylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst. The resulting product is then treated with methylamine to yield 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide. Other methods include the use of pyrrolidine as a starting material, which is then reacted with an appropriate aldehyde or ketone to yield 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide.
Applications De Recherche Scientifique
1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess a range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects. 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide has also been shown to have potent antioxidant and neuroprotective properties. These properties make 1-(4-ethylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide a promising candidate for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
1-(4-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2/c1-3-10-4-6-12(7-5-10)16-9-11(8-13(16)17)14(18)15-2/h4-7,11H,3,8-9H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIWJGHNYOAKDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-ethylphenyl)-N-methyl-5-oxopyrrolidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-chlorophenyl)-4-[phenyl(phenylthio)acetyl]piperazine](/img/structure/B4966876.png)

![ethyl 2-({[(N-benzoylnorvalyl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4966882.png)
![1-chloro-2-[3-(4-ethoxyphenoxy)propoxy]-4-methylbenzene](/img/structure/B4966884.png)
![1-{1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinyl}-4-(2-fluorophenyl)piperazine](/img/structure/B4966887.png)


![1-(4-isopropyl-3-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4966903.png)
![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4966907.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)
![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4966929.png)
![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)